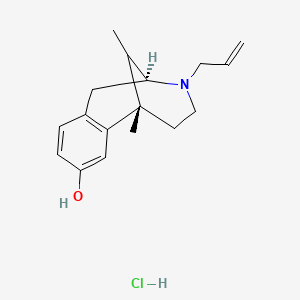
Cytidine 5'-Triphosphate (ammonium salt)-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine 5’-Triphosphate (ammonium salt)-d8 is a deuterated form of Cytidine 5’-Triphosphate, a pyrimidine nucleoside triphosphate. This compound is integral to various biochemical processes, particularly in the synthesis of RNA. The deuterated form, indicated by the “d8” suffix, means that eight hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to study metabolic pathways and enzyme mechanisms due to the isotope’s ability to act as a tracer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-Triphosphate (ammonium salt)-d8 typically involves the phosphorylation of cytidine derivatives. The process starts with cytidine, which undergoes a series of phosphorylation reactions to form Cytidine 5’-Triphosphate. The deuterated form is achieved by using deuterated reagents and solvents during the synthesis. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound.
Industrial Production Methods
Industrial production of Cytidine 5’-Triphosphate (ammonium salt)-d8 involves large-scale chemical synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity deuterated reagents and stringent quality control measures to achieve the desired isotopic enrichment. The final product is typically purified using chromatography techniques and is stored under specific conditions to maintain its stability.
化学反応の分析
Types of Reactions
Cytidine 5’-Triphosphate (ammonium salt)-d8 undergoes various chemical reactions, including:
Phosphorylation: It can act as a phosphate donor in enzymatic reactions.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: Enzymes like kinases are commonly used under physiological conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Phosphorylation: Produces phosphorylated intermediates.
Hydrolysis: Yields cytidine diphosphate and inorganic phosphate.
Substitution: Forms substituted cytidine derivatives.
科学的研究の応用
Cytidine 5’-Triphosphate (ammonium salt)-d8 is widely used in scientific research due to its role in various biochemical processes:
Chemistry: Used as a reagent in the synthesis of nucleic acids and nucleotides.
Biology: Plays a crucial role in RNA synthesis and regulation of gene expression.
Medicine: Investigated for its potential in antiviral therapies and as a biomarker in metabolic studies.
Industry: Utilized in the production of RNA-based therapeutics and diagnostic tools.
作用機序
Cytidine 5’-Triphosphate (ammonium salt)-d8 exerts its effects primarily through its role as a substrate in enzymatic reactions. It is involved in the synthesis of RNA by acting as a building block for RNA polymerases. The compound also participates in the regulation of metabolic pathways by serving as a coenzyme in various biochemical reactions. Its deuterated form allows researchers to trace its metabolic fate and study enzyme kinetics in detail.
類似化合物との比較
Similar Compounds
Adenosine 5’-Triphosphate (ATP): Another nucleoside triphosphate involved in energy transfer.
Guanosine 5’-Triphosphate (GTP): Plays a role in protein synthesis and signal transduction.
Uridine 5’-Triphosphate (UTP): Involved in carbohydrate metabolism and RNA synthesis.
Uniqueness
Cytidine 5’-Triphosphate (ammonium salt)-d8 is unique due to its deuterated form, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the tracking of metabolic pathways and the study of enzyme mechanisms with greater precision. This makes it a valuable tool in biochemical and pharmacological research.
特性
分子式 |
C9H28N7O14P3 |
|---|---|
分子量 |
559.33 g/mol |
IUPAC名 |
azane;[[dideuterio-[(2R,3S,4R,5R)-2,3,4,5-tetradeuterio-5-(5,6-dideuterio-4-imino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.4H3N/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D,3D2,4D,6D,7D,8D;;;; |
InChIキー |
ZWDCHPAWLBEYMG-NARUIJAVSA-N |
異性体SMILES |
[2H]C1=C(N(C(=O)NC1=N)[C@]2([C@]([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O)OP(=O)(O)OP(=O)(O)O)([2H])O)([2H])O)[2H])[2H].N.N.N.N |
正規SMILES |
C1=CN(C(=O)NC1=N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)






![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)

![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389565.png)
